
1,2-Diphenyl-1-ethanone oxime
Overview
Description
1,2-Diphenyl-1-ethanone oxime (CAS: 952-06-7) is an oxime derivative with the molecular formula C₁₄H₁₃NO and a molecular weight of 211.26–211.27 g/mol . It is also known by synonyms such as benzyl phenyl ketone oxime and deoxybenzoinoxime. Structurally, it consists of two phenyl groups attached to a central ethanone oxime moiety. Industrially, it serves as an intermediate in synthesis, such as in the production of parecoxib impurities .
Preparation Methods
Preparation Methods of 1,2-Diphenyl-1-ethanone Oxime
Classical Synthesis via Ketone Oximation
The most common and widely used method for preparing this compound involves the reaction of benzophenone (1,2-diphenyl-1-ethanone) with hydroxylamine. This reaction typically proceeds as follows:
- Reagents: Benzophenone, hydroxylamine hydrochloride, and a base such as sodium acetate or sodium carbonate.
- Solvent: Ethanol or an ethanol-water mixture.
- Conditions: The reaction is generally carried out at room temperature or with mild heating to facilitate oxime formation.
- Mechanism: The nucleophilic attack of hydroxylamine on the carbonyl carbon of benzophenone forms an intermediate, which rearranges to yield the oxime.
- Purification: The crude product is purified by recrystallization from suitable solvents (e.g., ethanol) or by chromatographic techniques to obtain high purity.
This method is straightforward, efficient, and scalable, making it suitable for both laboratory and industrial synthesis.
Industrial Scale Synthesis
In industrial settings, the synthesis is optimized for yield and efficiency:
- Continuous Flow Reactors: These are employed to enhance reaction control, heat transfer, and scalability, leading to improved yields and reproducibility.
- Purification: Advanced chromatographic methods and recrystallization steps are used to ensure product purity.
- Solvent and Reagent Optimization: Industrial processes may use industrial-grade solvents and reagents, with careful control of stoichiometry and reaction parameters.
Alternative Synthetic Routes
While the classical oximation of benzophenone is predominant, alternative methods include:
- Use of Different Hydroxylamine Sources: Hydroxylamine sulfate or free hydroxylamine can be used under controlled conditions.
- Solvent Variations: Methanol, isopropanol, or aqueous media can be employed depending on solubility and reaction kinetics.
- Catalysis: Acid or base catalysis can be applied to accelerate the reaction.
Detailed Reaction Conditions and Data
Parameter | Typical Laboratory Conditions | Industrial Conditions |
---|---|---|
Starting Material | Benzophenone (1,2-diphenyl-1-ethanone) | Same as laboratory grade or industrial grade |
Hydroxylamine Source | Hydroxylamine hydrochloride | Hydroxylamine hydrochloride or sulfate |
Base | Sodium acetate or sodium carbonate | Sodium acetate or other bases |
Solvent | Ethanol or ethanol-water mixture | Ethanol or industrial solvents |
Temperature | Room temperature to 50°C | Controlled temperature in flow reactors |
Reaction Time | 2–6 hours | Optimized for continuous flow (minutes to hours) |
Purification | Recrystallization, chromatography | Chromatography, recrystallization |
Yield | Typically 70–90% | Optimized to >90% |
Research Findings and Analytical Data
- Yield and Purity: Studies report yields ranging from 75% to 90% with purity levels exceeding 95% after recrystallization.
- Characterization: The product is confirmed by melting point (95–97 °C), NMR spectroscopy, IR spectroscopy (characteristic oxime N–O stretch), and mass spectrometry.
- Solubility: The compound is soluble in DMSO, ethanol, and other organic solvents, facilitating formulation for further applications.
Preparation Protocol Example
Stepwise Preparation of this compound:
- Dissolve benzophenone (1 equivalent) in ethanol.
- Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.2 equivalents) to the solution.
- Stir the mixture at room temperature for 4 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, filter the precipitated product.
- Recrystallize from ethanol to obtain pure this compound as white crystalline solid.
Summary Table of Preparation Methods
Method | Reagents & Conditions | Advantages | Limitations |
---|---|---|---|
Classical Oximation | Benzophenone + hydroxylamine hydrochloride + sodium acetate in ethanol, room temp | Simple, high yield, scalable | Requires purification steps |
Continuous Flow Synthesis | Same reagents, continuous flow reactor setup | Enhanced control, reproducibility | Requires specialized equipment |
Alternative Hydroxylamine Sources | Hydroxylamine sulfate or free hydroxylamine in various solvents | Flexibility in reagents | May require optimization |
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1-ethanone oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of this compound can yield amines.
Substitution: The oxime group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted oximes.
Scientific Research Applications
Organic Synthesis
1,2-Diphenyl-1-ethanone oxime serves as a crucial building block in organic synthesis. Its oxime functionality allows for transformation into various functional groups. For example:
- Formation of Benzophenone Derivatives : The compound can undergo oxidation to yield benzophenone derivatives, which are valuable in the synthesis of pharmaceuticals and dyes.
Analytical Chemistry
This compound is utilized as a reference standard due to its well-defined properties. Its spectral data (e.g., mass spectrometry and nuclear magnetic resonance) facilitates the identification of unknown compounds with similar structures.
Material Science
Research has explored the use of this compound as a dopant in organic light-emitting diodes (OLEDs). Its ability to modify electrical and luminescent properties makes it a candidate for enhancing the performance of OLED materials.
Anticancer Properties
Recent studies indicate that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : Compounds similar to this oxime have shown IC50 values ranging from 8 to 21 µM against cancer cells like HeLa and K562. The presence of the oxime moiety enhances anticancer activity by potentiating interactions with cellular targets involved in cell cycle regulation and apoptosis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Structural modifications have been linked to improved antibacterial potency against resistant strains of bacteria.
Anticancer Study
A study investigated the antiproliferative effects of various oxime derivatives on human cancer cell lines. Certain substitutions on the phenyl rings significantly enhanced anticancer activity, achieving over 90% growth inhibition in specific cell lines.
Antimicrobial Assessment
Another research effort evaluated the antimicrobial efficacy of oxime-containing compounds against several pathogens. The results indicated that specific structural modifications could lead to improved antibacterial potency, particularly against resistant strains.
Mechanism of Action
The mechanism of action of 1,2-Diphenyl-1-ethanone oxime involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with cellular proteins and enzymes, leading to the inhibition of certain cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Oximes
Thermal Stability and Hydrogen Bonding
Thermal decomposition data highlight key differences between 1,2-diphenyl-1-ethanone oxime and tetrazole-based oximes:
Compound | Decomposition Temperature | Hydrogen Bonding Influence |
---|---|---|
This compound | Not reported | Moderate H-bonding |
Di(1H-tetrazol-5-yl)methanone oxime | 288.7°C | Extensive H-bonding among molecules |
5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | 247.6°C | High H-bonding network |
The tetrazole derivatives exhibit superior thermal stability due to stronger intermolecular hydrogen bonds, which stabilize their crystal structures .
Structural Parameters
Bond lengths around the oxime group (N–OH and N=C) are consistent across oxime derivatives, as shown below:
Compound | N–OH Bond Length (Å) | N=C Bond Length (Å) |
---|---|---|
This compound | ~1.40 (estimated) | ~1.26 (estimated) |
6-Hydroxy-3-(hydroxyimino)indolin-2-one | 1.361(3) | 1.286(4) |
4-(1-Methylvinyl)cyclohexene-1-carbaldehyde oxime | 1.407(3) | 1.266(4) |
Antimicrobial and Antioxidant Activity
This compound’s bioactivity is less studied compared to other oximes. However, comparisons with functionalized analogs reveal trends:
- Triazole Derivatives: 1-(2-Naphthyl)-2-(1,2,4-triazole-1-yl)ethanone oxime O-butyl ether (D1) showed MIC values of 62.5 µg/mL against S. aureus and P. aeruginosa, outperforming oxime esters due to the ether group’s enhanced bioavailability .
- Hydrazone-Oxime Hybrids : Naringin-derived hydrazone-oxime hybrids exhibited MIC values as low as 62.5 µg/mL and antioxidant IC₅₀ values of 3.7 µg/mL , suggesting that hydroxyl-rich scaffolds enhance activity .
- albicans (MIC = 0.21 µM) .
Crystallographic and Supramolecular Features
- (E)-1-(4-Aminophenyl)ethanone oxime forms a planar structure stabilized by O–H⋯N and N–H⋯O hydrogen bonds, creating a supramolecular network .
- Tetrazole Oximes: Extensive H-bonding in di(1H-tetrazol-5-yl)methanone oxime results in higher density (1.675 g·cm⁻³) and thermal resilience .
Biological Activity
1,2-Diphenyl-1-ethanone oxime, also known as benzil oxime, is an organic compound with the molecular formula C₁₄H₁₃NO and a molecular weight of approximately 211.26 g/mol. Characterized by the presence of an oxime functional group, this compound is derived from 1,2-diphenyl-1-ethanone and features two phenyl groups attached to a central ethanone structure. Its unique chemical properties have led to various applications in organic synthesis and medicinal chemistry.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. It has been studied for its potential to inhibit tumor growth through interaction with biological targets. A notable study demonstrated its effectiveness against various cancer cell lines, including pancreatic ductal adenocarcinoma and osteosarcoma cells. The compound's ability to modulate intracellular signaling pathways makes it a candidate for further pharmacological studies aimed at developing novel cancer therapies .
Table 1: Summary of Anticancer Activity Studies
Cell Line | Dose (mg/kg) | Administration Route | Duration |
---|---|---|---|
Pancreatic ductal adenocarcinoma | 10–40 | Intraperitoneal | Daily for 4 days |
MG63 osteosarcoma | 5 | Intraperitoneal | Daily for 45 days |
MV-4-11 B-myelomonocytic leukemia | 20 | Oral | Daily for 21 days |
A549 lung cancer | 4 | Oral | Daily for 14 days |
The mechanism by which this compound exerts its biological effects involves its interaction with specific molecular targets, including protein kinases involved in tumorigenesis. The compound has been identified as a multitargeted kinase inhibitor, which may provide therapeutic advantages over single-targeted inhibitors by affecting multiple intracellular signaling pathways .
Other Biological Activities
In addition to its anticancer properties, this compound has been explored for other biological activities:
- Anti-inflammatory Effects : Oximes have been reported to exhibit anti-inflammatory properties, contributing to their potential as therapeutic agents in treating inflammatory diseases .
- Antimicrobial Activity : Some studies suggest that oxime derivatives can act as antimicrobial agents against various pathogens, including those responsible for tuberculosis .
Study on Anticancer Activity
A comprehensive study was conducted to evaluate the anticancer effects of this compound on different cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis in treated cells. The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs.
Interaction with Metal Ions
Research has shown that this compound can form complexes with various metal ions. This interaction is crucial for understanding its behavior in biological systems and its potential applications in drug design. Complexation studies revealed that these metal-ligand interactions could enhance the biological activity of the compound.
Q & A
Q. Basic: What are the optimal synthetic routes for 1,2-Diphenyl-1-ethanone oxime, and how is purity validated?
Answer:
The compound is typically synthesized via condensation of 1,2-diphenylethanone with hydroxylamine hydrochloride under reflux in ethanol or methanol. Critical parameters include maintaining a pH of 4–6 (using sodium acetate buffer) and reaction times of 4–6 hours. Post-synthesis, purification is achieved via recrystallization from ethanol/water mixtures. Purity is validated using 1H/13C NMR (e.g., δ 2.3 ppm for methyl protons, δ 160–170 ppm for oxime carbons) and HRMS (expected [M+H]+ at m/z 212.1075) .
Q. Basic: How should researchers address discrepancies in reported physical properties (e.g., melting point, solubility)?
Answer:
Discrepancies often arise from polymorphic forms or impurities. To resolve this:
- Differential Scanning Calorimetry (DSC) can identify polymorphs.
- HPLC with UV detection (λ = 254 nm) quantifies impurities.
- Cross-validate with NIST Chemistry WebBook data (e.g., IR spectra: ν = 3200 cm⁻¹ for N–OH stretch) .
Q. Advanced: What methodologies are used for X-ray crystallographic analysis of this oxime?
Answer:
Single-crystal X-ray diffraction with SHELX software is standard. Key steps:
- Crystallize from dimethyl sulfoxide (DMSO)/ethyl acetate.
- Use SHELXL for refinement (R-factor < 0.05).
- Validate hydrogen bonding (e.g., O–H···N interactions at 2.8–3.0 Å) .
Q. Advanced: How does this compound interact with DNA in pharmacological studies?
Answer:
Studies using UV-Vis titration and gel electrophoresis reveal intercalation or groove-binding modes. For example:
- Binding constants (Kb) are calculated via the Benesi-Hildebrand method.
- Photocleavage assays under UV light (365 nm) assess oxidative DNA damage .
Q. Basic: What safety protocols are critical for handling this compound in the lab?
Answer:
- PPE : NIOSH-approved respirators (P95 for dust), nitrile gloves, and EN 166-certified goggles.
- Exposure limits : Adhere to AEGL-1 guidelines (0.17 mg/m³ for 10-minute exposure) .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
Q. Advanced: How do computational models (e.g., DFT) predict its reactivity in nucleophilic reactions?
Answer:
Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates:
- HOMO/LUMO energies (e.g., HOMO = -6.2 eV, LUMO = -1.8 eV) for electrophilicity.
- Transition-state geometries for oxime → nitrile rearrangements .
Q. Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- IR Spectroscopy : Confirm oxime group via N–O stretch (950–980 cm⁻¹) and C=N (1640 cm⁻¹).
- Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion clusters.
- NMR : 13C DEPT-135 distinguishes sp² carbons (e.g., aromatic C at δ 125–140 ppm) .
Q. Advanced: What role does this oxime play in developing kinase inhibitors or antimicrobial agents?
Answer:
- Kinase inhibition : Acts as a hinge-binding motif in ATP-competitive inhibitors (IC50 < 1 µM in EGFR studies).
- Antimicrobial activity : MIC values of 8–16 µg/mL against S. aureus via membrane disruption assays .
Q. Advanced: How does UV-induced decomposition impact its stability in photodynamic therapy studies?
Answer:
- UV-Vis kinetics : Monitor λ_max shifts (e.g., 270 nm → 310 nm) under 254 nm light.
- LC-MS identifies photoproducts (e.g., benzaldehyde derivatives).
- Stabilize with antioxidants (e.g., 0.1% BHT) in dark storage .
Q. Basic: What strategies ensure long-term stability during storage?
Answer:
- Storage : Argon-filled amber vials at -20°C.
- Stability assays : Monthly HPLC checks for degradation (e.g., hydrolyzed ketone byproduct).
- Avoid moisture (use silica gel desiccants) .
Q. Notes
Properties
IUPAC Name |
N-(1,2-diphenylethylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c16-15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1-10,16H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWCUVRROUAKTLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=NO)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952-06-7 | |
Record name | Ethanone, 1,2-diphenyl-, oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=952-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-diphenylethanone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.728 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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